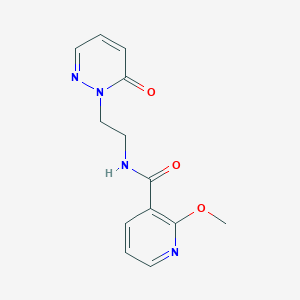
2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A comprehensive description of a chemical compound would typically include its molecular formula, structure, and the type of chemical compound it is (for example, whether it’s an organic or inorganic compound).
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reaction, and the conditions under which the reaction is carried out.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including the types of bonds it contains (for example, covalent, ionic, or metallic), its shape, and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound undergoes, the products of these reactions, and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, color, odor, and reactivity.Scientific Research Applications
Biological and Chemical Properties
Nicotinamide derivatives have been studied for their utilization by mammals, insects, and bacteria, highlighting their biological significance across different organisms. The study by Ellinger, Fraenkel, and Abdel Kader (1947) discusses the activity of nicotinamide and its derivatives against pellagra, indicating the importance of these compounds in nutritional science and their potential therapeutic applications (Ellinger, Fraenkel, & Abdel Kader, 1947).
The synthesis and structure analysis of ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and related compounds reveal insights into their molecular conformations and crystal structures. This knowledge is crucial for understanding the interactions of these molecules with biological targets and could inform the design of nicotinamide-based drugs (Cobo, Glidewell, Low, & Orozco, 2008).
Synthesis and Antineoplastic Activities
- Research on the synthesis of 6-substituted nicotinamides and their antineoplastic activities demonstrates the potential of nicotinamide derivatives in cancer therapy. Ross (1967) describes the preparation of various 6-substituted nicotinamides and their preliminary screening for antineoplastic activities, indicating moderate activity against certain cancers (Ross, 1967).
Mechanistic Studies and Chemical Reactions
Abdel-Aziz (2007) provides insights into the Lewis acid-promoted direct substitution of 2-methoxy-3-cyanopyridines by organo cuprates, facilitating the facile preparation of nicotinamide and nicotinic acid derivatives. This study not only explores the chemical synthesis of these compounds but also contributes to our understanding of their reaction mechanisms (Abdel-Aziz, 2007).
The encapsulation of molybdenum(VI) complexes with nicotinamide derivatives in zeolite Y serves as an efficient reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This research by Ghorbanloo and Maleki Alamooti (2017) showcases the application of nicotinamide derivatives in catalysis, offering a novel approach to chemical transformations (Ghorbanloo & Maleki Alamooti, 2017).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling and storing the compound.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, potential applications, or new methods of synthesis.
properties
IUPAC Name |
2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-20-13-10(4-2-6-15-13)12(19)14-8-9-17-11(18)5-3-7-16-17/h2-7H,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPPKHZDQUAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

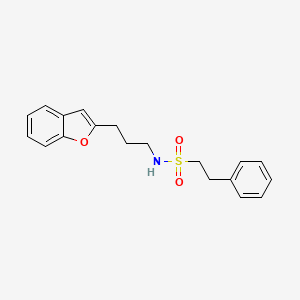
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2989254.png)
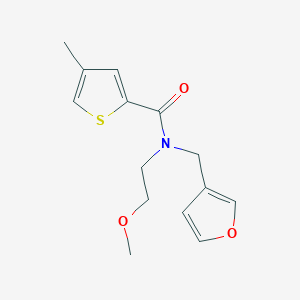
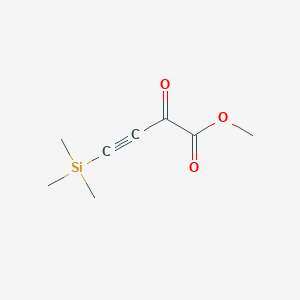
![2-(4-Methoxyphenyl)-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989261.png)
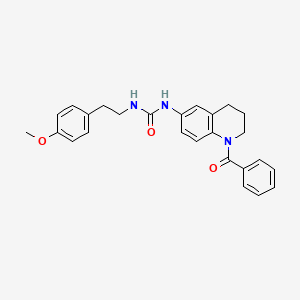
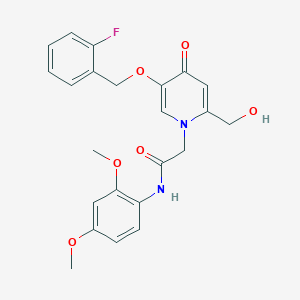

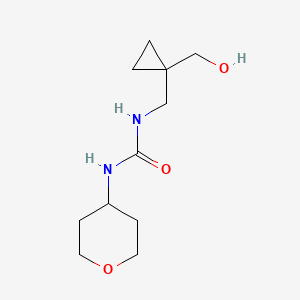
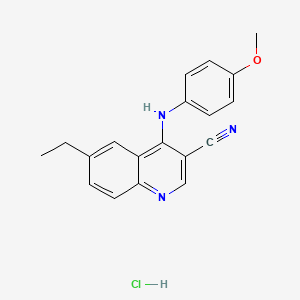
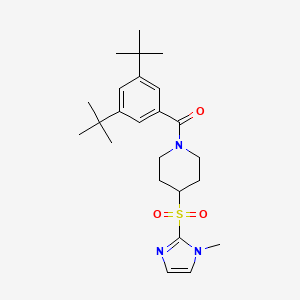
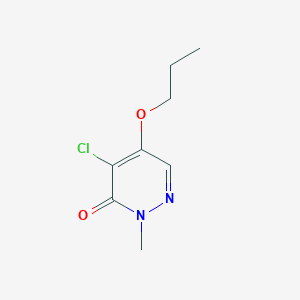
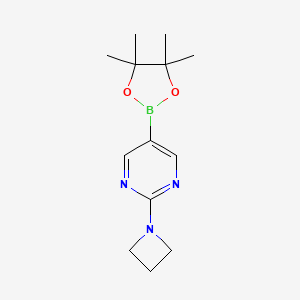
![{[3-Bromo-2-(2-methanesulfonylethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2989272.png)